Boc-D-Ala-OMe
CAS No.: 91103-47-8
Cat. No.: VC21545153
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91103-47-8 |
|---|---|
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1 |
| Standard InChI Key | GJDICGOCZGRDFM-ZCFIWIBFSA-N |
| Isomeric SMILES | C[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
| SMILES | CC(C(=O)OC)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(=O)OC)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Molecular Composition
Boc-D-Ala-OMe is characterized by the molecular formula C9H17NO4 . This compound represents a modified version of the amino acid D-alanine, featuring two protective groups: a tert-butyloxycarbonyl (Boc) group protecting the amino terminus and a methyl ester group at the carboxyl end. The Boc group consists of a tert-butyl group linked to a carbonyl, which forms a carbamate bond with the nitrogen of D-alanine. This protective strategy is fundamental in peptide synthesis, as it prevents unwanted reactions at the amino group during coupling procedures.
Structural Characteristics
The three-dimensional structure of Boc-D-Ala-OMe features the D-configuration of alanine, which is the enantiomer of the naturally occurring L-alanine. This D-configuration is critical for certain biological activities and pharmaceutical applications, particularly where stereochemistry plays a vital role in molecular recognition. The compound's structure can be visualized as having three distinct regions: the tert-butyl portion providing steric bulk, the central alanine core containing the chiral center, and the methyl ester terminus. This arrangement creates a molecule with defined spatial orientation that influences its reactivity patterns and binding capabilities in biological systems.
Stereochemistry
The stereochemical properties of Boc-D-Ala-OMe are particularly significant, with an optical rotation value of [α]D= +45 ± 2° (C=1 in MeOH) at 20°C . This positive rotation distinguishes it from its L-enantiomer and serves as an important quality control parameter in synthesis and purification processes. The D-configuration at the alpha carbon of alanine results from the spatial arrangement of the amino, carboxyl, methyl, and hydrogen substituents, following specific stereochemical nomenclature rules that define its absolute configuration.
Physical and Chemical Properties
Physical Characteristics
Boc-D-Ala-OMe exhibits distinct physical properties that facilitate its identification and quality assessment. While the compound typically appears as a colorless oil or crystalline solid, its precise physical state depends on purity levels and ambient conditions. The optical rotation value of [α]D= +45 ± 2° (C=1 in MeOH) at 20°C represents a critical physical parameter used to verify the stereochemical purity of the compound . This property is particularly important in research and pharmaceutical applications where stereochemical integrity directly impacts biological activity.
Solubility Profile
The compound demonstrates good solubility in organic solvents commonly used in peptide synthesis and pharmaceutical preparations. These include methanol, ethanol, dichloromethane, chloroform, and dimethylformamide. The solubility characteristics can be attributed to the balanced hydrophobic and hydrophilic elements within the molecule, with the tert-butyl group contributing to organic solubility while the carbamate and ester functionalities provide potential for hydrogen bonding interactions. This solubility profile influences the selection of reaction conditions and purification strategies in synthetic applications.
Stability Considerations
Synthesis Methods
Traditional Synthetic Routes
The synthesis of Boc-D-Ala-OMe typically follows a two-step process starting from D-alanine. The first step involves protection of the amino group with a Boc moiety, similar to the procedure described for L-alanine where the amino acid is treated with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction is typically conducted in a mixed solvent system of tetrahydrofuran and water at ambient temperature for approximately 17 hours, resulting in the formation of Boc-D-alanine. The second step involves esterification of the carboxyl group, which can be accomplished through various methods including the use of methanol in the presence of thionyl chloride or trimethylchlorosilane . This traditional approach yields Boc-D-Ala-OMe with typical yields exceeding 90% when optimized conditions are employed.
Modern Synthetic Approaches
Recent advancements in synthetic methodologies have introduced more efficient routes to Boc-D-Ala-OMe. One notable approach involves the direct conversion of D-alanine to its methyl ester hydrochloride using trimethylchlorosilane in methanol at room temperature, followed by Boc protection . This method offers advantages including milder reaction conditions, shorter reaction times, and simplified purification procedures. Another innovative approach utilizes microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields and stereochemical integrity. These modern methods reflect the ongoing efforts to develop more sustainable and efficient synthetic routes for this important building block.
Purification Techniques
Purification of Boc-D-Ala-OMe typically employs a combination of techniques to ensure high purity and stereochemical integrity. Initial purification often involves extraction procedures, where the crude product is partitioned between an organic solvent and aqueous phases to remove water-soluble impurities. This is followed by column chromatography using silica gel with appropriate solvent systems, typically hexane/ethyl acetate mixtures. For higher purity requirements, recrystallization from suitable solvent systems may be employed. Quality assessment of the purified product involves analytical techniques including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and polarimetry to confirm structural identity and stereochemical purity.
Applications in Peptide Chemistry
Role in Peptide Synthesis
Boc-D-Ala-OMe serves as a key building block in peptide synthesis, where its dual protection strategy enables controlled and directional peptide bond formation . The Boc group protects the amino terminus during coupling reactions, preventing unwanted side reactions and polymerization. The methyl ester at the carboxyl terminus can be selectively hydrolyzed to generate a free carboxylic acid for subsequent coupling reactions. This strategic protection scheme is particularly valuable in solid-phase peptide synthesis protocols and solution-phase methodologies. The incorporation of D-alanine residues into peptides can significantly alter the conformational properties and biological activities of the resulting peptides, making Boc-D-Ala-OMe an important tool for creating peptides with specific structural features.
Synthesis of Peptidomimetics
Beyond conventional peptide synthesis, Boc-D-Ala-OMe plays a crucial role in the development of peptidomimetics – compounds that mimic structural and functional aspects of peptides but offer improved pharmacological properties. The D-configuration introduces specific conformational constraints that can enhance metabolic stability, receptor selectivity, and bioavailability of the resulting compounds . Research indicates that incorporation of D-alanine residues can induce unique secondary structural elements, such as β-turns and specific helix configurations, that are critical for biological recognition and activity. This application has fostered the development of numerous peptidomimetic drugs and bioactive molecules with enhanced therapeutic potential.
Synthetic Challenges and Solutions
Working with Boc-D-Ala-OMe presents specific synthetic challenges, particularly in complex peptide synthesis. These challenges include racemization risks during coupling reactions, incomplete deprotection of the Boc group, and difficulties in purification of complex intermediates. Current research has addressed these challenges through the development of optimized coupling reagents that minimize racemization, improved deprotection protocols that ensure complete removal of the Boc group without affecting other sensitive functionalities, and advanced purification techniques tailored to handle complex peptide intermediates. These methodological advancements continue to expand the utility of Boc-D-Ala-OMe in increasingly complex peptide synthesis projects.
Pharmaceutical and Biotechnological Applications
Drug Development
Boc-D-Ala-OMe has found significant applications in pharmaceutical research and drug development. The compound serves as a starting material for creating peptide-based drugs that target specific biological pathways . Its incorporation into drug candidates can enhance target specificity and reduce side effects by introducing specific conformational constraints into the molecular structure. Research indicates that peptides containing D-alanine often exhibit improved resistance to enzymatic degradation, which can extend the half-life of peptide-based therapeutics in biological systems. This property has proven particularly valuable in the development of peptide drugs for conditions ranging from metabolic disorders to infectious diseases and cancer therapies.
Bioactive Peptide Production
In biotechnology, Boc-D-Ala-OMe is extensively utilized in the production of bioactive peptides with various therapeutic applications . These include:
| Application Category | Examples | Mechanism of Action |
|---|---|---|
| Enzyme Inhibitors | Protease inhibitors, ACE inhibitors | Competitive binding to enzyme active sites |
| Vaccine Components | Peptide antigens, adjuvants | Immune system stimulation and modulation |
| Cell-Penetrating Peptides | Drug delivery vectors | Enhanced cellular uptake of therapeutic agents |
| Antimicrobial Peptides | Novel antibiotics | Bacterial membrane disruption |
The stereochemical properties introduced by the D-alanine residue contribute significantly to the stability and specific biological activities of these peptides, making Boc-D-Ala-OMe an essential component in their synthesis.
Structure-Activity Relationship Studies
Boc-D-Ala-OMe plays a critical role in structure-activity relationship (SAR) studies, where systematic modifications of peptide structures help elucidate the molecular basis for biological activity. By incorporating D-alanine at specific positions within peptide sequences, researchers can investigate how stereochemical changes affect binding affinity, receptor selectivity, and metabolic stability. These studies provide valuable insights into the three-dimensional requirements for biological activity and guide the rational design of improved therapeutic agents. The accessibility and well-defined properties of Boc-D-Ala-OMe make it particularly suitable for these systematic studies, contributing to fundamental advances in drug discovery and development.
Market Analysis and Future Trends
Research and Development Trends
Current research and development trends involving Boc-D-Ala-OMe focus on several key areas that promise to expand its applications. These include the development of more efficient synthetic routes with reduced environmental impact, exploration of novel peptide architectures incorporating D-alanine for enhanced biological activities, and investigation of peptidomimetics with improved pharmacokinetic properties. The compound's role in emerging fields such as peptide-based nanomaterials, targeted drug delivery systems, and peptide therapeutics for previously undruggable targets highlights its continuing relevance in cutting-edge research. These trends suggest a sustained and potentially expanding demand for Boc-D-Ala-OMe in both academic and industrial research contexts.
Future Outlook
The future outlook for Boc-D-Ala-OMe appears promising, with projected growth driven by advancements in personalized medicine, peptide therapeutics, and biotechnology. The increasing approval rate of peptide-based drugs by regulatory agencies worldwide suggests a growing market for peptide synthesis reagents, including Boc-D-Ala-OMe. Additionally, the compound's utility in developing peptide libraries for drug discovery screening programs indicates a sustained demand in pharmaceutical research. Technological innovations in automated peptide synthesis and high-throughput screening methodologies are likely to further expand the applications of this compound, reinforcing its importance in the chemical and pharmaceutical industries.
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